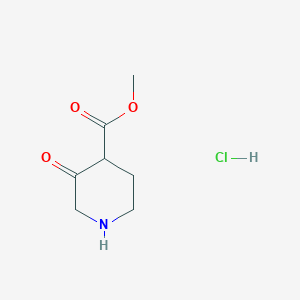
5-cyanopyrimidine-2-yl(pyridin-4-yl)
Vue d'ensemble
Description
The compound “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” is a type of pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the density, melting point, and boiling point can be determined .Applications De Recherche Scientifique
Activité antifibrotique
Des dérivés de 5-cyanopyrimidine-2-yl(pyridin-4-yl) ont été trouvés pour présenter des activités antifibrotiques . Dans une étude, une série de nouveaux dérivés de 2-(pyridin-2-yl)pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6). Certains composés ont présenté de meilleures activités antifibrotiques que la pirfenidone et la Bipy55′DC .
Activité antimicrobienne
Les dérivés de pyrimidine, y compris le 5-cyanopyrimidine-2-yl(pyridin-4-yl), sont connus pour présenter des activités antimicrobiennes . Ils ont été utilisés dans le développement de médicaments pour lutter contre diverses infections microbiennes .
Activité antivirale
Il a également été rapporté que les dérivés de pyrimidine présentaient des activités antivirales . Ils pourraient être utilisés dans le développement de médicaments antiviraux .
Activité anticancéreuse
Des dérivés de 5-cyanopyrimidine-2-yl(pyridin-4-yl) ont été conçus comme des inhibiteurs de la tyrosine kinase mimant l'ATP du récepteur du facteur de croissance épidermique (EGFR) . Ces composés ont été synthétisés et évalués pour leurs activités cytotoxiques in vitro contre un panel de quatre lignées de cellules tumorales humaines .
Activité antituberculeuse
Il a été rapporté que les dérivés de pyrimidine présentaient des activités antituberculeuses . Ils pourraient être utilisés dans le développement de médicaments pour traiter la tuberculose .
Activités anti-inflammatoires et analgésiques
Les dérivés de pyrimidine sont connus pour présenter des activités anti-inflammatoires et analgésiques . Ils ont été utilisés dans le développement de médicaments pour gérer la douleur et l'inflammation .
Activité antioxydante
Il a été rapporté que les dérivés de pyrimidine présentaient des activités antioxydantes . Ils pourraient être utilisés dans le développement de médicaments pour gérer les conditions liées au stress oxydatif .
Activité antihypertensive
Les dérivés de pyrimidine sont connus pour présenter des activités antihypertensives . Ils ont été utilisés dans le développement de médicaments pour gérer l'hypertension artérielle .
Mécanisme D'action
Target of Action
The primary targets of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile disrupts several biochemical pathways. The inhibition of EGFR can lead to the arrest of the cell cycle at the G2/M phase . The inhibition of VEGFR-2 can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of EGFR and VEGFR-2 by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to significant antiproliferative activity against various human tumor cell lines . It can also induce significant apoptotic effects in cells and upregulate the level of caspase-3, a key executor of apoptosis .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis, such as caspase-3 .
Cellular Effects
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity. It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . This is achieved through the upregulation of caspase-3 levels, which plays a pivotal role in the execution phase of cell apoptosis . Furthermore, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile impacts cell signaling pathways, particularly those mediated by EGFR, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of the EGFR enzyme, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling cascade that promotes cell proliferation and survival . Additionally, the compound’s ability to upregulate caspase-3 levels suggests a mechanism involving the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against EGFR over extended periods . Degradation products may form under certain conditions, potentially influencing its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can influence metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the EGFR enzyme in cancer cells . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that sufficient concentrations reach the intended targets .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cell membrane allows it to effectively inhibit EGFR activity . Additionally, the compound’s presence in the cytoplasm facilitates its interactions with other biomolecules involved in apoptosis and cell cycle regulation .
Propriétés
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







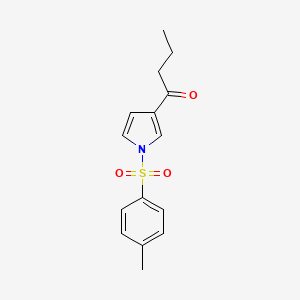
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
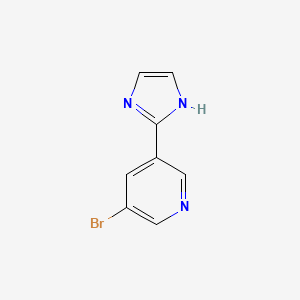
![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)
![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)
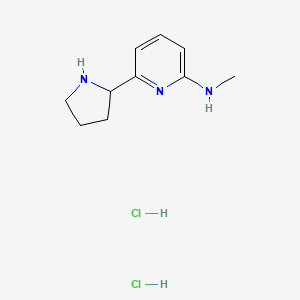
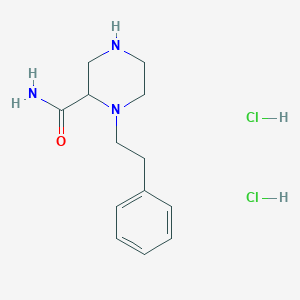
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

